N-(3-(4-morpholinyl)propyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a selective antagonist of the TRPV4 channel. [ [] ] TRPV4 is a non-selective cation channel involved in various physiological processes, including osmosensing, mechanosensation, and calcium signaling. [ [] ] As an antagonist, it binds to the TRPV4 channel, preventing its activation and subsequent downstream signaling events.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5